

# In-Depth Technical Guide: *tert*-Butyl 3-(2-iodoethoxy)propanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert*-Butyl 3-(2-iodoethoxy)propanoate

Cat. No.: B2924532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

***tert*-Butyl 3-(2-iodoethoxy)propanoate** is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure, featuring a reactive iodo group and a protected carboxylic acid, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on its role in the development of targeted protein degraders.

## Core Molecular Data

The fundamental properties of ***tert*-Butyl 3-(2-iodoethoxy)propanoate** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>17</sub> IO <sub>3</sub>	[1]
Molecular Weight	300.1 g/mol	[1]
CAS Number	2296723-16-3	[1][2]
Appearance	Liquid or semi-solid	[2]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	[2]

## Chemical Reactivity and Applications

The chemical utility of **tert-Butyl 3-(2-iodoethoxy)propanoate** stems from its two key functional groups:

- **Iodo Group:** The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile conjugation of the linker to a nucleophilic site on a target molecule, such as an amine or thiol group on a ligand for an E3 ubiquitin ligase or a protein of interest.
- **tert-Butyl Ester:** This group acts as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be used for subsequent amide bond formation.

This dual reactivity makes **tert-Butyl 3-(2-iodoethoxy)propanoate** a key component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A notable application of this linker is in the synthesis of a potent and selective Focal Adhesion Kinase (FAK) degrader, referred to as PROTAC-3 or FAK degrader 1.[3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its dysregulation is implicated in cancer progression. By incorporating **tert-Butyl 3-(2-iodoethoxy)propanoate** into a PROTAC, researchers have successfully targeted FAK for

degradation, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[3][5]

## Experimental Protocols

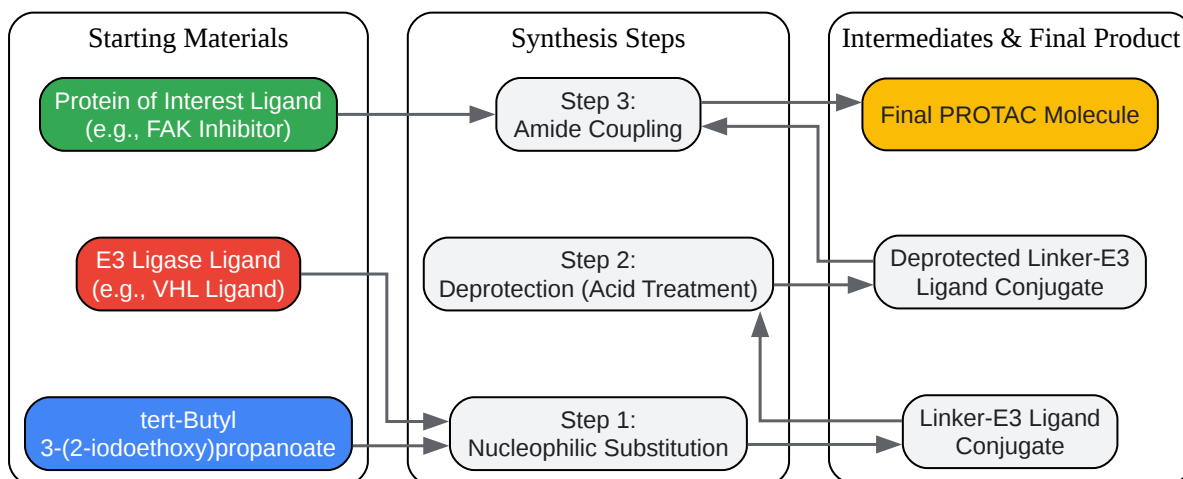
While a specific, detailed synthesis protocol for **tert-Butyl 3-(2-iodoethoxy)propanoate** is not readily available in the public domain, a general method can be inferred from standard organic chemistry principles and protocols for similar compounds. The synthesis would likely involve the reaction of tert-butyl 3-hydroxypropanoate with a diiodoethane derivative under basic conditions.

A detailed experimental protocol for the synthesis of a FAK degrader using a similar iodo-linker is provided in the literature, which can be adapted for **tert-Butyl 3-(2-iodoethoxy)propanoate**. The general workflow is as follows:

- **Conjugation to the E3 Ligase Ligand:** The iodo-linker is coupled to the E3 ligase ligand (e.g., a derivative of von Hippel-Lindau, VHL, or Cereblon, CRBN) via nucleophilic substitution.
- **Deprotection:** The tert-butyl ester is removed using an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid.
- **Coupling to the Target Protein Ligand:** The resulting carboxylic acid is then coupled to the FAK inhibitor (the target protein ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

## Visualizing the PROTAC Workflow

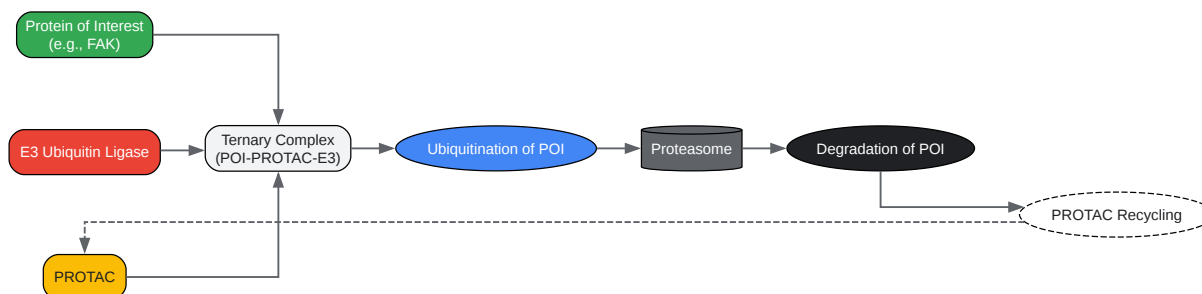
The logical workflow for the synthesis of a PROTAC using **tert-Butyl 3-(2-iodoethoxy)propanoate** can be visualized as a series of sequential steps.



[Click to download full resolution via product page](#)

Caption: PROTAC Synthesis Workflow.

The mechanism of action of the resulting PROTAC involves the formation of a ternary complex between the target protein (FAK) and the E3 ubiquitin ligase, leading to the degradation of the target.



[Click to download full resolution via product page](#)

Caption: PROTAC Mechanism of Action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tert-Butyl 3-(2-iodoethoxy)propanoate, 2296723-16-3 | BroadPharm [broadpharm.com]
- 2. tert-Butyl 3-(2-iodoethoxy)propanoate | 2296723-16-3 [sigmaaldrich.com]
- 3. Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl 3-(2-iodoethoxy)propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2924532#tert-butyl-3-2-iodoethoxy-propanoate-molecular-weight]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)